molecular formula C29H39N7O6S B10758926 N-(Ethylsulfonyl)-5-propoxy-L-tryptophyl-N~1~-{4-[amino(imino)methyl]benzyl}-L-glutamamide

N-(Ethylsulfonyl)-5-propoxy-L-tryptophyl-N~1~-{4-[amino(imino)methyl]benzyl}-L-glutamamide

Cat. No.: B10758926
M. Wt: 613.7 g/mol
InChI Key: UHMORXPPNXDKHY-LOSJGSFVSA-N
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Description

2-[2-ETHANESULFONYLAMINO-3-(5-PROPOXY-1H-INDOL-3-YL)-PROPIONYLAMINO]-PENTANEDIOIC ACID 5-AMIDE 1-(4-CARBAMIMIDOYL-BENZYLAMIDE) is a complex organic compound belonging to the class of dipeptides. These compounds contain a sequence of exactly two alpha-amino acids joined by a peptide bond

Preparation Methods

The synthesis of 2-[2-ETHANESULFONYLAMINO-3-(5-PROPOXY-1H-INDOL-3-YL)-PROPIONYLAMINO]-PENTANEDIOIC ACID 5-AMIDE 1-(4-CARBAMIMIDOYL-BENZYLAMIDE) involves multiple steps. The synthetic route typically starts with the preparation of the core indole structure, followed by the introduction of the ethanesulfonylamino and propoxy groups. The final steps involve the formation of the peptide bond and the addition of the carbamimidoyl-benzylamide group. Industrial production methods may involve solid-phase extraction (SPE) techniques to purify the compound .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The indole ring can be oxidized under specific conditions.

    Reduction: The ethanesulfonylamino group can be reduced to form different derivatives.

    Substitution: The propoxy group can be substituted with other alkoxy groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. .

Scientific Research Applications

2-[2-ETHANESULFONYLAMINO-3-(5-PROPOXY-1H-INDOL-3-YL)-PROPIONYLAMINO]-PENTANEDIOIC ACID 5-AMIDE 1-(4-CARBAMIMIDOYL-BENZYLAMIDE) has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It is known to interact with coagulation factor VII, which plays a role in the blood coagulation pathway . The compound’s effects are mediated through its binding to this target, influencing the pathway’s activity.

Comparison with Similar Compounds

Properties

Molecular Formula

C29H39N7O6S

Molecular Weight

613.7 g/mol

IUPAC Name

(2S)-N-[(4-carbamimidoylphenyl)methyl]-2-[[(2R)-2-(ethylsulfonylamino)-3-(5-propoxy-1H-indol-3-yl)propanoyl]amino]pentanediamide

InChI

InChI=1S/C29H39N7O6S/c1-3-13-42-21-9-10-23-22(15-21)20(17-33-23)14-25(36-43(40,41)4-2)29(39)35-24(11-12-26(30)37)28(38)34-16-18-5-7-19(8-6-18)27(31)32/h5-10,15,17,24-25,33,36H,3-4,11-14,16H2,1-2H3,(H2,30,37)(H3,31,32)(H,34,38)(H,35,39)/t24-,25+/m0/s1

InChI Key

UHMORXPPNXDKHY-LOSJGSFVSA-N

Isomeric SMILES

CCCOC1=CC2=C(C=C1)NC=C2C[C@H](C(=O)N[C@@H](CCC(=O)N)C(=O)NCC3=CC=C(C=C3)C(=N)N)NS(=O)(=O)CC

Canonical SMILES

CCCOC1=CC2=C(C=C1)NC=C2CC(C(=O)NC(CCC(=O)N)C(=O)NCC3=CC=C(C=C3)C(=N)N)NS(=O)(=O)CC

Origin of Product

United States

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